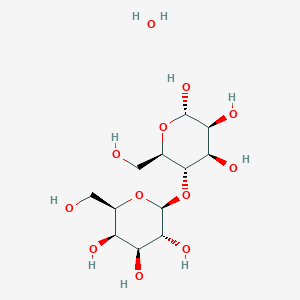

4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

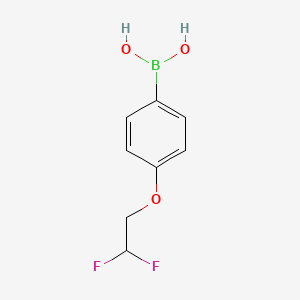

“4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate” is also known as α-lactose . It has a molecular formula of C12H22O11·H2O . Its molecular weight is 360.3118 .

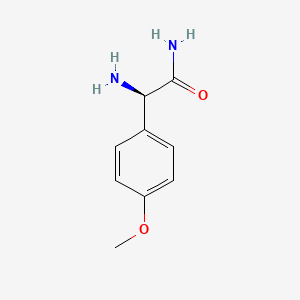

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C12H22O11/c13-1-3-5 (15)6 (16)9 (19)12 (22-3)23-10-4 (2-14)21-11 (20)8 (18)7 (10)17/h3-20H,1-2H2 . The chemical structure is available as a 2d Mol file .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications: Drug Formulation and Delivery

4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate: is utilized in the pharmaceutical industry for its role in drug formulation. Its structural properties can enhance the solubility and stability of active pharmaceutical ingredients (APIs), making it valuable in creating more effective drug delivery systems .

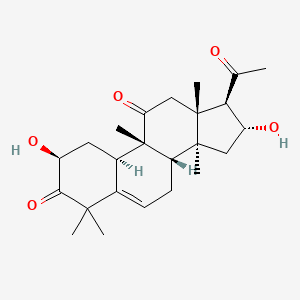

Cancer Research: Cytotoxic Activity

This compound has been synthesized with phenolic acid esters to create derivatives that exhibit cytotoxic activity. Studies have shown that these derivatives can be effective against human cancer cell lines, such as MCF-7 breast cancer and PC-3 prostate cancer cells, suggesting potential applications in cancer treatment .

Biochemistry: Glycosylation Studies

In biochemistry, the glycosylation of naturally occurring compounds is a significant area of study4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate can be used to investigate the effects of glycosylation on the physiochemical properties of molecules, which is crucial for understanding cell signaling and molecular interactions .

Nutritional Science: Dietary Supplements

Due to its sugar component, this compound may be explored for its nutritional value and potential use in dietary supplements. Its structural similarity to lactose suggests possible applications in food science and nutrition .

Material Science: Biodegradable Materials

The biocompatibility and structural complexity of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate make it a candidate for creating biodegradable materials. Research in this field could lead to the development of environmentally friendly packaging and products .

Analytical Chemistry: Reference Standards

This compound is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods, particularly in the measurement of carbohydrate content and purity .

Enzymology: Enzyme Substrate Specificity

It serves as a substrate in enzymology studies to determine enzyme specificity and activity, particularly for enzymes that interact with carbohydrates, such as glycosidases .

Biotechnology: Cell Culture Media

Lastly, it can be incorporated into cell culture media as a carbon source, supporting the growth and maintenance of various cell lines used in biotechnological applications .

Mecanismo De Acción

Target of Action

The primary target of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate is the enzyme Arabinogalactan endo-1,4-beta-galactosidase . This enzyme is found in Bacillus licheniformis , a bacterium that is commonly found in soil and vegetation.

Mode of Action

The compound interacts with its target enzyme by binding to the active site, which is the region of the enzyme where substrate molecules bind and undergo a chemical reaction . This interaction leads to the hydrolysis of lactose , a disaccharide sugar composed of galactose and glucose units .

Biochemical Pathways

The hydrolysis of lactose by the action of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate leads to the production of galactose and glucose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate with the simultaneous production of a small amount of ATP (Adenosine triphosphate) and NADH (Nicotinamide adenine dinucleotide).

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8+,9-,10-,11+,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-OCHQEDKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669973 |

Source

|

| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103302-12-1 |

Source

|

| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

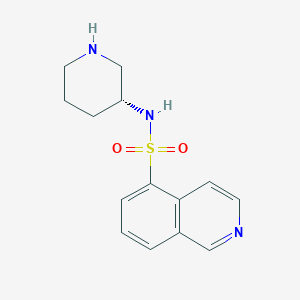

![N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B1499774.png)

![N-[4-(Benzylaminomethyl)phenyl]acetamide hydrochloride](/img/structure/B1499777.png)

![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)